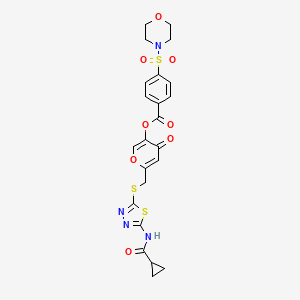

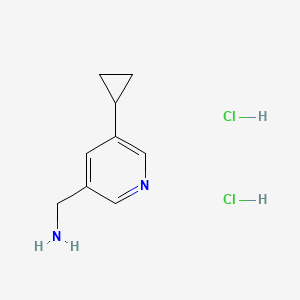

![molecular formula C13H7Cl3F3N3 B2480933 (Z)-4-chloro-N-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]benzène-1-carbohydrazonoyl chloride CAS No. 338795-18-9](/img/structure/B2480933.png)

(Z)-4-chloro-N-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]benzène-1-carbohydrazonoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

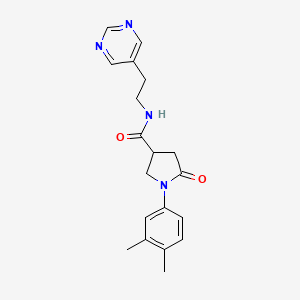

(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride is a useful research compound. Its molecular formula is C13H7Cl3F3N3 and its molecular weight is 368.57. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

Ce composé pourrait potentiellement être utilisé dans des réactions de couplage croisé de Suzuki–Miyaura (SM) . Le couplage croisé SM est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Il est connu pour ses conditions de réaction douces et tolérantes aux groupes fonctionnels, avec un réactif organoboron relativement stable, facilement préparé et généralement respectueux de l'environnement .

Synthèse de complexes

Le composé pourrait être utilisé dans la synthèse de complexes. Par exemple, des composés similaires ont été utilisés dans la synthèse de complexes FeII, CoII et NiII .

Agent antibactérien

Il existe une hypothèse selon laquelle un agent antibactérien viable doit cibler simultanément les deux classes d'enzymes PPTase pour arrêter efficacement la prolifération bactérienne . Ce composé, en raison de sa similitude structurale avec d'autres composés qui ont montré une puissance envers AcpS-PPTase, pourrait potentiellement être exploré dans ce contexte .

Formulation de pesticides

Bien que non mentionné directement, des composés ayant des structures similaires ont été utilisés dans des formulations de pesticides . Compte tenu des similitudes structurales, il est possible que ce composé puisse également trouver une utilisation dans de telles applications.

Synthèse organique

Des composés ayant des structures similaires ont été utilisés dans divers processus de synthèse organique . Compte tenu des similitudes structurales, ce composé pourrait potentiellement être utilisé dans des contextes similaires.

Recherche et développement

Ce composé pourrait être utilisé dans la recherche et le développement dans le domaine de la chimie et de la science des matériaux. Ses propriétés uniques pourraient en faire un sujet d'intérêt pour les chercheurs .

Mécanisme D'action

Target of Action

Similar compounds have been found to targetphosphopantetheinyl transferases (PPTases) . PPTases are enzymes that play a crucial role in bacterial cell viability and virulence .

Mode of Action

It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .

Result of Action

It is known that the inhibition of pptases can attenuate secondary metabolism and thwart bacterial growth .

Propriétés

IUPAC Name |

(1Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzenecarbohydrazonoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3F3N3/c14-9-3-1-7(2-4-9)11(16)21-22-12-10(15)5-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCMMGJORQLDH-NHDPSOOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2480855.png)

![Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2480856.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)